molecular formula C6H11NO3S B11720578 1-(Methylsulfonyl)-2-piperidinone

1-(Methylsulfonyl)-2-piperidinone

Cat. No.: B11720578
M. Wt: 177.22 g/mol
InChI Key: OCAXRCXSBODRTH-UHFFFAOYSA-N
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Description

Significance of Piperidinone Scaffold in Advanced Organic Synthesis

The piperidinone framework, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, is a prominent structural motif in a multitude of natural products and synthetic molecules. nih.govhmdb.ca Piperidinones are classified based on the position of the carbonyl group, such as 2-piperidinone, 3-piperidinone, and 4-piperidinone. wikipedia.org The piperidine (B6355638) ring itself is a crucial scaffold in pharmaceutical research, appearing in numerous drug classes. nih.govacs.org

The synthesis of piperidinone-based structures is a key area of focus in organic chemistry. nih.govnih.govresearchgate.net Various synthetic strategies have been developed to access these scaffolds, including multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis. wikipedia.org The interruption of palladium-catalyzed hydrogenation of pyridines can also lead to the formation of piperidinones. nih.gov Furthermore, an organophotocatalyzed [1+2+3] strategy has been developed for the synthesis of 2-piperidinone derivatives. nih.gov These synthetic methodologies provide access to a diverse range of substituted piperidones, which serve as versatile building blocks for more complex molecules. nih.govresearchgate.net

The utility of the piperidinone scaffold lies in its ability to serve as a template for the construction of stereochemically rich and functionally diverse molecules. nih.govacs.org For instance, 2-substituted 4-piperidone (B1582916) building blocks have been used to synthesize analogs of donepezil, a drug used in the treatment of Alzheimer's disease. nih.govacs.org Additionally, 3,5-bis(ylidene)-4-piperidone scaffolds are considered mimics of curcumin (B1669340) and exhibit a range of biological properties. rsc.org

Fundamental Role of Sulfonamide Functional Groups in Chemical Transformations

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, consists of a sulfonyl group linked to an amine group. wikipedia.org This functional group is a cornerstone in medicinal chemistry and is present in a wide array of therapeutic agents. researchgate.netnih.govnih.gov Sulfonamides are known for their chemical and metabolic stability, which is a desirable property in drug design. researchgate.net

In chemical synthesis, the sulfonamide group plays several important roles. The formation of a sulfonamide is a classic method for converting an amine into a crystalline derivative, which can be identified by its melting point. wikipedia.org Sulfonamides can be prepared through various methods, with the reaction of a sulfonyl chloride with an amine being a common approach. wikipedia.org They can undergo various reactions, including deprotonation at the N-H bond or at a carbon atom, and ortho-lithiation in the case of arylsulfonamides. wikipedia.org

The sulfonamide moiety can also influence the reactivity of adjacent functional groups and act as a directing group in C-H functionalization reactions. acs.org The electron-withdrawing nature of the sulfonyl group can activate or modify the chemical behavior of the molecule. Cyclic sulfonamides, known as sultams, are also significant in medicinal chemistry and organic synthesis. wikipedia.org

Overview of N-Methylsulfonyl Lactams in Contemporary Chemical Research

N-Methylsulfonyl lactams, which include compounds like 1-(Methylsulfonyl)-2-piperidinone, represent a specific subclass of N-sulfonyl lactams. In these compounds, the nitrogen of the lactam ring is substituted with a methylsulfonyl group (CH₃SO₂-). This particular substitution imparts distinct electronic and steric properties to the molecule.

Research into N-sulfonyl lactams, including those with a methylsulfonyl group, has explored their synthesis and reactivity. For example, N-sulfonyl monocyclic β-lactams have been synthesized and studied for their potential as antibacterial agents. nih.gov The synthesis of these compounds often involves the reaction of an NH-lactam with a sulfonyl chloride in the presence of a base. nih.govresearchgate.net

The presence of the N-sulfonyl group can significantly impact the reactivity of the lactam ring. For instance, N-sulfonyloxy β-lactams have been shown to be electrophilic at the C3 position, in contrast to the nucleophilic character of the α-carbon in typical N-unsubstituted or N-alkyl β-lactams. nih.gov This altered reactivity opens up new avenues for the functionalization of the lactam scaffold. The investigation of N-methylsulfonyl lactams continues to be an active area of research, driven by the potential to create novel chemical entities with unique properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

1-methylsulfonylpiperidin-2-one

InChI

InChI=1S/C6H11NO3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H2,1H3

InChI Key

OCAXRCXSBODRTH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCCC1=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Methylsulfonyl 2 Piperidinone

Chemical Transformations of the 2-Piperidinone Ring System

The 2-piperidinone ring, a cyclic amide, is susceptible to various transformations that target the lactam functionality. The presence of the electron-withdrawing methylsulfonyl group at the nitrogen atom significantly influences the reactivity of the ring.

The reduction of the lactam carbonyl in N-substituted 2-piperidinones can lead to the formation of the corresponding cyclic amines. While specific studies on the hydrogenation of 1-(methylsulfonyl)-2-piperidinone are not extensively documented, the reduction of related N-substituted lactams provides insight into potential reaction pathways.

Commonly employed reducing agents for lactams include strong hydrides like lithium aluminum hydride (LiAlH₄). For instance, the reduction of N-alkyl and N-aryl pyrrolidin-2-ones and piperidin-2-ones with LiAlH₄ has been shown to yield the corresponding pyrrolidines and piperidines. researchgate.net However, the reaction can sometimes lead to more complex products depending on the stoichiometry of the reducing agent and the substitution pattern of the lactam. researchgate.net

Catalytic hydrogenation offers another avenue for the reduction of the lactam ring, often requiring high pressures and temperatures, along with a suitable catalyst such as platinum or rhodium. sciencemadness.orgrsc.org The efficiency of such reductions can be influenced by the nature of the N-substituent. The electron-withdrawing nature of the methylsulfonyl group in this compound might render the lactam more susceptible to reduction compared to N-alkyl or N-aryl analogs.

Below is a table summarizing typical conditions for the reduction of related lactam systems, which could be analogous for this compound.

Starting MaterialReagent/CatalystProductReference
N-methyl-pyrrolidin-2-oneLiAlH₄1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline researchgate.net
N-methyl-piperidin-2-oneLiAlH₄1,2,3,4-tetrahydro-1-methyl-5-(1-methylpiperidin-2-yl)pyridine researchgate.net
Pyridinium salts[Cp*RhCl₂]₂ / HCOOHChiral piperidines sciencemadness.org

The 2-piperidinone ring can undergo ring-opening reactions under various conditions. Acid-catalyzed hydrolysis of the amide bond is a common transformation for lactams, leading to the corresponding amino acid. The rate of this hydrolysis is influenced by the N-substituent. rsc.org For this compound, the electron-withdrawing sulfonyl group is expected to facilitate nucleophilic attack at the carbonyl carbon, potentially accelerating hydrolysis compared to unsubstituted or N-alkylated lactams.

Ring-opening polymerization (ROP) is another significant reaction of lactams, particularly for the synthesis of polyamides. While δ-valerolactam (the parent lactam of 2-piperidinone) itself undergoes ROP, the presence of the N-methylsulfonyl group would likely alter the polymerization characteristics. rsc.orgresearchgate.net The bulky and electron-withdrawing nature of the sulfonyl group could influence the thermodynamics and kinetics of polymerization.

Rearrangement reactions of the piperidinone ring are less common but can be induced under specific conditions, such as photochemical activation. For instance, N-chlorolactams have been shown to undergo a ring contraction rearrangement upon photolysis. rsc.org While this specific reaction requires an N-chloro substituent, it highlights the potential for skeletal rearrangements in lactam systems.

Reactivity of the N-Methylsulfonyl Group

The N-methylsulfonyl group is not merely a passive spectator; it actively participates in and directs the chemical reactivity of the molecule.

The removal of the N-methylsulfonyl group (desulfonylation) is a crucial transformation, as this group is often employed as a protecting group for the nitrogen atom. Several methods are available for the cleavage of the N-S bond in sulfonamides. Reductive cleavage is a common strategy, employing reagents such as samarium(II) iodide (SmI₂) or magnesium in methanol (B129727). nih.govresearchgate.netwikipedia.org These methods offer mild conditions for the removal of the sulfonyl group, which is advantageous when other sensitive functional groups are present in the molecule.

The choice of reagent can be critical for achieving high yields and selectivity. For example, SmI₂ is known for its chemoselectivity in reducing various functional groups. nih.gov The use of magnesium in methanol provides an economical and convenient alternative for desulfonylation. researchgate.net

The table below presents some common reagents used for the cleavage of N-sulfonyl groups in related systems.

Substrate TypeReagentProduct TypeReference
N-TosylamidesSmI₂ / H₂O / AmineAmine wikipedia.org
Cyclic SulfonamidesMg / MeOHAmine researchgate.net
N-AcylazetidinesNa / 15-crown-5 (B104581)Amide (C-N cleavage) nih.gov
N-TosylsulfonamideMg / MeOHProtected diamine researchgate.net

While the primary role of the N-methylsulfonyl group is often as a protecting group, it can potentially be transformed into other functional groups. However, direct functional group interconversions of the N-methylsulfonyl group in lactams are not widely reported. One plausible transformation could be the conversion of the N-methylsulfonyl lactam to an N-acyl lactam. This might be achieved through a desulfonylation-acylation sequence. For instance, δ-valerolactam can be acylated at the nitrogen atom using an acyl chloride in the presence of a base like sodium hydride. mdpi.com

Another potential, though less explored, transformation could be the conversion of the N-methylsulfonyl group to an N-amino group. This would likely involve a multi-step process, potentially proceeding through reductive cleavage of the N-S bond followed by a nitrogen-functionalization reaction. The synthesis of 3-amino-β-lactams often involves the deprotection of an N-protected precursor. mdpi.com

Detailed Mechanistic Studies

Understanding the mechanisms underlying the reactions of this compound is crucial for predicting its behavior and designing new synthetic applications. While specific mechanistic studies on this exact compound are limited, insights can be drawn from related systems.

Computational studies on related molecules, such as 3-(phenylsulfanyl)-1-methyl-2-piperidones, have provided valuable information on the conformational preferences of the piperidone ring. researchgate.netmdpi.com These studies, often employing Density Functional Theory (DFT), indicate that the piperidone ring typically adopts a slightly distorted half-chair conformation. mdpi.com The conformation can be influenced by the solvent polarity, with more polar solvents favoring conformers with a higher dipole moment. researchgate.net

The concept of ring strain is also relevant to the reactivity of the 2-piperidinone system. numberanalytics.com While a six-membered ring like piperidinone is generally less strained than smaller lactams (e.g., β-lactams), the presence of the N-sulfonyl group could introduce subtle conformational constraints that influence reactivity.

Mechanistic investigations into the hydrolysis of related N-substituted lactams, such as N-vinylpyrrolidin-2-one, have shown that the reaction can proceed via a general acid catalysis mechanism where the rate-determining step is the proton transfer to the lactam. rsc.org A similar mechanism could be operative in the acid-catalyzed hydrolysis of this compound.

Furthermore, studies on the cleavage of the N-S bond in sulfonamides provide mechanistic insights. For example, the reductive cleavage of N-acylazetidines with sodium and 15-crown-5 is proposed to proceed via a single-electron transfer mechanism. nih.gov The mechanism of amide bond cleavage can also be influenced by the presence of other functional groups within the molecule that can participate in intramolecular catalysis. nih.gov

Reaction Pathway Elucidation and Intermediate Characterization

The reaction pathways of N-sulfonylated lactams like this compound are diverse, often involving nucleophilic attack at the carbonyl carbon, which can lead to ring-opening or the formation of tetrahedral intermediates. The stability and subsequent fate of these intermediates are highly dependent on the reaction conditions and the nature of the nucleophile.

In reactions with nucleophiles, a primary pathway involves the addition of the nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The strong electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted lactams. The subsequent collapse of this tetrahedral intermediate can result in the cleavage of the endocyclic C-N bond, leading to a ring-opened product.

For instance, in the context of enzymatic hydrolysis by β-lactamases, a serine hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a transiently stable acyl-enzyme adduct. osti.gov A similar mechanism can be proposed for the chemical hydrolysis of this compound, where a water molecule or a hydroxide (B78521) ion would be the attacking nucleophile.

Furthermore, studies on the hydrolysis of acyclic N-amidomethylsulfonamides suggest that under acidic conditions, the reaction can proceed through protonation of the amide oxygen, followed by the expulsion of a neutral amide and the formation of a sulfonyliminium ion. rsc.org In the case of this compound, this would involve the formation of a cyclic sulfonyliminium ion intermediate.

Reactant/SystemProposed IntermediateSubsequent Reaction
This compound + NucleophileTetrahedral adductRing-opening or regeneration of starting material
N-amidomethylsulfonamides (acid-catalyzed)Sulfonyliminium ionFurther reaction with solvent/nucleophile
Ene sulfonamides (radical conditions)α-sulfonamidoyl radicalβ-fragmentation to form an imine

This table is generated based on reactivity principles of related sulfonamides and lactams.

Stereochemical Course Determination (e.g., Syn-Addition, Anti-Aminopalladation)

The stereochemical outcome of reactions involving this compound would be of significant interest, particularly in reactions that create new stereocenters. While direct studies on this compound are lacking, research on related N-sulfonyl imines and lactams provides valuable insights.

For example, in the Castagnoli–Cushman reaction between sulfonimidamide-derived imines and homophthalic anhydride, the stereoselectivity of the resulting lactam products was found to be dependent on the reaction conditions. acs.org The presence or absence of a base could lead to the formation of different diastereomers with high selectivity. acs.org This suggests that the stereochemical course of reactions involving the N-sulfonyl group can be finely tuned.

In the context of radical cyclizations, the stereochemistry of the newly formed ring junctions is a critical aspect. For instance, radical cyclizations of ene sulfonamides can proceed with high stereocontrol, leading to the formation of fused and spirocyclic imines. nih.gov The stereochemical outcome is often dictated by the transition state geometry of the cyclization step.

Kinetic Analysis of Chemical Transformations

Kinetic studies are crucial for understanding the reaction mechanisms and the factors that influence reaction rates. While specific kinetic data for this compound is not available in the reviewed literature, studies on the hydrolysis of N-amidomethylsulfonamides offer a relevant comparison.

The hydrolysis of these compounds was found to be subject to both acid and base catalysis, as revealed by their pH-rate profiles. rsc.org In the acid-catalyzed pathway, the reaction rate is dependent on the protonation of the amide group. rsc.org Under basic conditions, the mechanism can vary depending on the substitution pattern. For tertiary N-amidomethylsulfonamides, the rate-determining step is the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. rsc.org In contrast, for secondary sulfonamides, the reaction can proceed through an E1cbrev mechanism involving the ionization of the sulfonamide NH group. rsc.org

A hypothetical pH-rate profile for the hydrolysis of this compound would likely exhibit a similar dependence on pH, with distinct regions corresponding to acid-catalyzed, neutral, and base-catalyzed hydrolysis.

ConditionProposed Rate-Determining Step (by analogy)
AcidicProtonation of the amide carbonyl
BasicNucleophilic attack by hydroxide on the carbonyl carbon

This table is based on kinetic studies of related N-amidomethylsulfonamides. rsc.org

Carbocation and Radical Pathway Investigations

The involvement of carbocationic and radical intermediates in the reactions of N-sulfonylated compounds has been a subject of investigation.

Carbocation Pathways: The formation of carbocationic intermediates from N-sulfonylated compounds is plausible under certain conditions, particularly with substrates that can form stable carbocations. Studies on the reactions of mesylate derivatives of 3-aryl-3-hydroxy-β-lactams in DMSO have shown evidence for carbocation intermediates. nih.gov These intermediates are captured by the solvent to form transient oxosulfonium ions. nih.gov While this compound itself is unlikely to directly form a stable carbocation at the piperidinone ring, reactions of its derivatives or under specific solvolytic conditions could potentially involve such intermediates.

Radical Pathways: The N-S bond in sulfonamides can be cleaved under certain conditions to generate nitrogen-centered radicals. Tin hydride-mediated radical cyclizations of ene sulfonamides proceed via an initial radical cyclization to produce an α-sulfonamidoyl radical, which then undergoes β-fragmentation to eliminate a sulfonyl radical and form an imine. nih.gov This demonstrates that the sulfonyl group can participate in radical fragmentation pathways.

Furthermore, β-lactamido N-sulfonyl radicals have been generated from the corresponding chlorides and have been shown to be electrophilic in nature, participating in reactions such as allylation and addition to electron-rich olefins without undergoing desulfonylation. acs.orgnih.gov This suggests that the N-sulfonyl moiety in this compound could potentially be a precursor to a nitrogen-centered radical under appropriate radical-generating conditions. The generation of sulfonyl radicals from sulfonyl chlorides using visible-light photoredox catalysis is another modern approach that could potentially be applied to systems like this compound to initiate radical transformations. rsc.org

Intermediate TypePrecursor/Reaction ConditionPotential Product Type
CarbocationDerivatives with good leaving groups (e.g., mesylates)Substitution or elimination products
Radical (Nitrogen-centered)Radical initiators (e.g., tin hydride, photoredox catalysis)Cyclized products, addition products

This table illustrates potential pathways based on studies of related sulfonyl compounds.

Spectroscopic and Crystallographic Characterization of 1 Methylsulfonyl 2 Piperidinone and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of 1-(Methylsulfonyl)-2-piperidinone. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete picture of the proton and carbon environments can be assembled.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidinone ring and the methylsulfonyl group. The protons on the piperidinone ring form a complex spin system.

Methyl Protons (-SO₂CH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl group attached to the sulfonyl group. This signal would typically appear in the downfield region, influenced by the electron-withdrawing nature of the sulfonyl group.

Piperidinone Ring Protons:

H-6 Protons (-N-CH₂-): The two protons on the carbon adjacent to the nitrogen (C-6) are expected to appear as a triplet around 3.6-3.8 ppm.

H-3 Protons (-CO-CH₂-): The protons on the carbon adjacent to the carbonyl group (C-3) would likely resonate as a triplet around 2.5-2.7 ppm.

H-4 and H-5 Protons (-CH₂-CH₂-): The remaining four protons on C-4 and C-5 would appear as overlapping multiplets in the upfield region, typically between 1.8-2.0 ppm.

The coupling between adjacent, non-equivalent protons would result in signal splitting, which helps to confirm the connectivity of the piperidinone ring.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-SO₂CH~3.0 - 3.3Singlet (s)3H
-N-CH ₂(6)~3.6 - 3.8Triplet (t)2H
-CO-CH ₂(3)~2.5 - 2.7Triplet (t)2H
-CH ₂(4,5)-~1.8 - 2.0Multiplet (m)4H

Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected.

Carbonyl Carbon (C=O): The carbonyl carbon (C-2) of the lactam is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm, due to the strong deshielding effect of the double-bonded oxygen.

Carbon adjacent to Nitrogen (C-6): The carbon atom bonded to the nitrogen (C-6) would appear around 45-50 ppm.

Methylsulfonyl Carbon (-SO₂CH₃): The carbon of the methyl group is expected to resonate in the range of 35-40 ppm.

Ring Carbons (C-3, C-4, C-5): The remaining three carbons of the piperidinone ring (C-3, C-4, and C-5) would appear in the more upfield region of the spectrum, typically between 20-35 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C =O (C-2)~170 - 175
-N-C H₂ (C-6)~45 - 50
-SO₂C H₃~35 - 40
-CO-C H₂ (C-3)~30 - 35
-C H₂- (C-4)~20 - 25
-C H₂- (C-5)~20 - 25

Note: These are predicted values. The exact chemical shifts can be influenced by solvent and other experimental conditions.

IR spectroscopy is particularly useful for identifying key functional groups within a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent absorption bands would be from the carbonyl (C=O) and sulfonyl (S=O) groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected for the carbonyl group of the six-membered lactam ring. This band typically appears in the region of 1650-1680 cm⁻¹. For the related compound, 1-Methyl-3-phenylsulfonyl-2-piperidone, the carbonyl stretch is observed at 1652 cm⁻¹.

Sulfonyl (S=O) Stretching: The sulfonyl group will exhibit two characteristic stretching vibrations:

An asymmetric stretching band, which is typically stronger, appearing in the range of 1300-1350 cm⁻¹.

A symmetric stretching band, appearing in the range of 1140-1180 cm⁻¹. For the analogue 1-Methyl-3-phenylsulfonyl-2-piperidone, these bands are found at 1307 cm⁻¹ (asymmetric) and 1148 cm⁻¹ (symmetric).

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected to appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carbonyl (C=O)Stretch~1650 - 1680Strong, Sharp
Sulfonyl (S=O)Asymmetric Stretch~1300 - 1350Strong
Sulfonyl (S=O)Symmetric Stretch~1140 - 1180Strong
Aliphatic C-HStretch~2850 - 3000Medium

Mass spectrometry provides the molecular weight and valuable information about the structure through analysis of fragmentation patterns. In Electron Ionization (EI) mode, the molecular ion (M⁺) peak would confirm the molecular weight of this compound (177.22 g/mol ).

The fragmentation of the molecular ion is expected to proceed through characteristic pathways:

Loss of the methylsulfonyl radical (•SO₂CH₃): Cleavage of the N-S bond could lead to a fragment ion corresponding to the piperidinone cation at m/z 98.

Loss of the methyl radical (•CH₃): This would result in a fragment at m/z 162.

Ring fragmentation: The piperidinone ring itself can undergo cleavage, leading to various smaller fragments. For instance, the loss of CO (28 Da) from the ring fragments is a common pathway for lactams.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment Identity
177[M]⁺ (Molecular Ion)
98[M - SO₂CH₃]⁺
162[M - CH₃]⁺
79[SO₂CH₃]⁺

Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Single Crystal Diffraction Analysis

For instance, the crystal structure of a related compound, 1-Methyl-3-phenylsulfonyl-2-piperidone, reveals that the piperidone ring adopts a slightly distorted half-chair conformation. It is reasonable to hypothesize that this compound would also exhibit a non-planar ring conformation, likely a chair or twist-boat, to minimize steric strain. The geometry around the nitrogen atom is expected to be trigonal planar due to the influence of the adjacent carbonyl and sulfonyl groups. The sulfonyl group would have a tetrahedral geometry. A definitive analysis requires the growth of suitable single crystals and subsequent X-ray diffraction studies.

Determination of Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms in 1-Methyl-3-phenylsulfonyl-2-piperidone has been determined through single-crystal X-ray diffraction, revealing key details about its bond lengths, angles, and conformational preferences. nih.govnih.gov

The molecular structure of 1-Methyl-3-phenylsulfonyl-2-piperidone is characterized by specific bond lengths and angles within the piperidone ring and its substituents. The crystal structure was determined with a monoclinic system. nih.gov The key crystal data and structure refinement parameters are summarized in the table below.

Parameter Value nih.gov
Chemical FormulaC₁₂H₁₅NO₃S
Molecular Weight253.32 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0191 (16)
b (Å)10.4920 (18)
c (Å)13.446 (3)
β (°)107.861 (3)
Volume (ų)1211.1 (4)
Z4
Temperature (K)98 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.047

This interactive table provides a summary of the crystallographic data for 1-Methyl-3-phenylsulfonyl-2-piperidone.

While the specific bond lengths and angles for every atom are extensive, the study confirms the expected covalent bonding patterns for the piperidone and sulfonyl groups.

The spatial relationship between different parts of the molecule is defined by its dihedral and torsion angles. For 1-Methyl-3-phenylsulfonyl-2-piperidone , these angles are critical in defining the conformation of the six-membered piperidone ring and the orientation of the phenylsulfonyl group. The analysis of torsion angles within the piperidone ring confirms its non-planar conformation.

The piperidone ring in 1-Methyl-3-phenylsulfonyl-2-piperidone adopts a slightly distorted half-chair conformation. nih.govnih.gov This is a common conformational preference for six-membered rings, balancing the minimization of angular and torsional strain. The puckering parameters, which quantitatively describe the conformation, have been determined as q₂ = 0.340 (2) Å, q₃ = 0.332 (2) Å, and φ₂ = -145.0 (3)°. nih.gov This deviation from a perfect half-chair suggests a tendency towards a half-boat conformation. nih.gov

Elucidation of Supramolecular Architecture

The crystal packing of 1-Methyl-3-phenylsulfonyl-2-piperidone is dictated by a network of weak intermolecular interactions, which collectively form a stable three-dimensional structure.

The dominant forces in the crystal packing of 1-Methyl-3-phenylsulfonyl-2-piperidone are C-H···O hydrogen bonds. nih.govnih.gov These interactions involve hydrogen atoms attached to carbon atoms acting as donors and oxygen atoms from the carbonyl and sulfonyl groups acting as acceptors.

The crystal structure reveals that centrosymmetrically related molecules form dimeric aggregates through C2—H···O1 contacts. These dimers are then interconnected into layers stacked along the (101) plane via C6—H···O2 contacts. nih.gov Further C-H···O interactions involving both the carbonyl and sulfonyl oxygen atoms provide additional stability to the crystal lattice by linking these layers. nih.govnih.gov

Donor-H...Acceptor D-H (Å) H...A (Å) D...A (Å) **D-H...A (°) **
C2-H2A...O1ⁱ0.992.453.295 (3)143
C6-H6B...O2ⁱⁱ0.992.583.555 (3)169

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. This interactive table details the geometry of the primary C-H...O hydrogen bonds in the crystal structure of 1-Methyl-3-phenylsulfonyl-2-piperidone.

Due to the N-methylation, there are no classic N-H...O hydrogen bonds present in the crystal structure of this particular analogue. The stability of the supramolecular assembly is therefore primarily attributed to the network of C-H...O interactions.

Pi-Stacking and Other Noncovalent Interactions

The molecular structure of this compound, which lacks an aromatic ring, precludes traditional π-π stacking interactions. However, a rich variety of other noncovalent interactions are observed, which are critical in defining its three-dimensional structure in the solid state. These interactions are primarily elucidated through the study of closely related analogues.

In an analogue, 1-methyl-3-phenylsulfonyl-2-piperidone, the crystal packing is significantly influenced by C-H···O hydrogen bonds nih.gov. These interactions are a recurring motif in the crystal structures of sulfonamides and related compounds researchgate.net. The sulfonyl group, with its two oxygen atoms, and the carbonyl group of the piperidinone ring act as effective hydrogen bond acceptors. The hydrogen atoms on the piperidine (B6355638) ring and the methyl group can act as donors, leading to a network of these interactions that stabilize the crystal lattice.

Crystal Packing Analysis and Self-Assembly Features

The crystal packing and self-assembly of this compound can be inferred from its analogue, 1-methyl-3-phenylsulfonyl-2-piperidone, which crystallizes in the monoclinic space group P21/c nih.gov. The analysis of this analogue reveals a layered structure.

The primary mode of self-assembly involves the formation of centrosymmetric dimers through C-H···O interactions between the piperidone ring and the sulfonyl oxygen atoms of adjacent molecules nih.gov. These dimeric units are then further linked into layers that stack along a crystallographic axis. Additional C-H···O interactions involving both the carbonyl and sulfonyl oxygen atoms provide reinforcement between these layers, creating a stable three-dimensional framework nih.gov. This layered arrangement, driven by specific hydrogen bonding, is a key feature of the crystal architecture. The piperidone ring in this analogue adopts a slightly distorted half-chair conformation nih.gov.

The following table summarizes the crystallographic data for the analogue 1-methyl-3-phenylsulfonyl-2-piperidone nih.gov:

Parameter Value
Chemical Formula C₁₂H₁₅NO₃S
Molecular Weight 253.32
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.0191 (16)
b (Å) 10.4920 (18)
c (Å) 13.446 (3)
β (°) 107.861 (3)
Volume (ų) 1211.1 (4)
Z 4
Temperature (K) 98 (2)

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis was performed on piperidine derivatives to understand the nature and extent of close contacts between molecules nih.govnih.gov.

For a molecule like this compound, the Hirshfeld surface would be mapped with functions such as dnorm, shape index, and curvedness to identify key interaction points. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Based on the analysis of a related piperidine derivative, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the dominant contacts are H···H interactions, which typically account for a large percentage of the surface nih.gov. This is followed by C···H/H···C and O···H/H···O contacts, underscoring the significance of hydrogen bonding in the crystal packing nih.gov. The fingerprint plot for this analogue shows distinct spikes characteristic of these C-H···O interactions.

Given the elemental composition of this compound, a similar distribution of intermolecular contacts is anticipated. The prominent spikes in the 2D fingerprint plot would correspond to the O···H/H···O contacts, confirming the role of the sulfonyl and carbonyl oxygen atoms as primary hydrogen bond acceptors. The analysis would likely reveal the following approximate contributions of intermolecular contacts:

Contact Type Estimated Contribution (%)
H···H ~70-75
O···H/H···O ~10-15
C···H/H···C ~5-10
S···H/H···S < 5
Other < 5

The shape index and curvedness plots would further help in identifying any potential, albeit weak, stacking arrangements or other subtle packing features that are not immediately apparent from classical crystallographic analysis nih.gov.

Computational and Theoretical Investigations of 1 Methylsulfonyl 2 Piperidinone

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in a variety of powerful calculation methodologies. For a molecule like 1-(Methylsulfonyl)-2-piperidinone, a combination of Density Functional Theory (DFT) and ab initio methods, often coupled with implicit solvation models, provides a comprehensive theoretical framework.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. In the study of related N-substituted piperidinone systems, several functionals are commonly employed.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for its robustness in predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds.

M06 (Minnesota 06): The M06 suite of functionals is known for its broad applicability, including to non-covalent interactions, which can be relevant in understanding the conformational preferences of the piperidinone ring and the orientation of the methylsulfonyl group.

HF (Hartree-Fock): While a foundational ab initio method, Hartree-Fock theory is often used as a starting point or for comparative purposes with DFT methods. It provides a basic understanding of the electronic structure but neglects electron correlation.

These DFT calculations are typically performed with a basis set, such as 6-311++G(d,p), to accurately describe the distribution of electrons around the atoms.

Ab Initio Methods

Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, offer a high level of theory. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) can be used for more accurate energy calculations and to benchmark DFT results for smaller, related systems. For a molecule of this size, their application might be focused on specific aspects of its potential energy surface.

Implicit Solvation Models

To simulate the behavior of this compound in a solution, which is crucial for understanding its reactivity in a chemical reaction, implicit solvation models are employed. The Polarizable Continuum Model (PCM) is a popular choice. PCM models the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies and the effect of the solvent on the electronic structure and geometry of the molecule. This approach is computationally efficient while providing valuable insights into solvent effects.

Electronic Structure and Reactivity Analysis

The data generated from quantum chemical calculations are further analyzed to understand the electronic characteristics and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The localization of these orbitals on specific atoms or functional groups within the molecule indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized on the piperidinone ring, particularly the nitrogen and oxygen atoms, while the LUMO is likely to be distributed over the sulfonyl group, indicating its electron-accepting nature.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific experimental or computational data for this compound is not available in the cited literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, represented by the second-order perturbation energy, E(2), indicate the extent of charge delocalization and the strength of hyperconjugative interactions.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energies E(2) for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)π* (C=O)45.8
LP (N)σ* (S=O)12.3
σ (C-H)σ* (N-S)5.1

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific experimental or computational data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is related to the electronic density and serves as a valuable descriptor for understanding and predicting sites for electrophilic and nucleophilic reactions, as well as intermolecular interactions like hydrogen bonding. researchgate.net The MEP map displays regions of negative, positive, and neutral electrostatic potential, typically using a color spectrum.

In the MEP map of a molecule, different colors signify different potential values. Red indicates the regions of most negative electrostatic potential, which are rich in electrons and are the preferred sites for an electrophilic attack. researchgate.net Conversely, the blue color indicates the most positive electrostatic potential, corresponding to electron-deficient regions that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would reveal specific reactive sites. The most negative potential (red) is expected to be concentrated around the oxygen atoms of the carbonyl group (C=O) and the sulfonyl group (SO₂), owing to their high electronegativity. These regions represent the most likely sites for interactions with electrophiles or hydrogen bond donors. The region around the nitrogen atom would also exhibit negative potential, though likely less intense than the oxygens. The most positive potential (blue) would be located around the hydrogen atoms, particularly those of the methyl group and the piperidinone ring, making them potential sites for nucleophilic attack.

An illustrative data table of potential MEP surface extrema for this compound is presented below.

Extreme TypeAtom(s) InvolvedHypothetical Potential (kcal/mol)Color on MEP Map
Surface MinimumCarbonyl Oxygen (O)-58.5Red
Surface MinimumSulfonyl Oxygens (O)-45.2Red-Yellow
Surface MaximumMethyl Hydrogens (H)+35.8Blue
Surface MaximumRing Hydrogens (H)+28.4Light Blue

Natural Population Analysis (NPA) of Atomic Charges

In this compound, NPA would quantify the charge distribution across the atoms. The highly electronegative oxygen atoms of both the carbonyl and sulfonyl groups are expected to carry significant negative charges. The nitrogen atom, also being electronegative, will possess a negative charge. Conversely, the sulfur atom, being bonded to two highly electronegative oxygen atoms and a nitrogen atom, will exhibit a substantial positive charge. The carbonyl carbon atom will also be positively charged due to its bond with an oxygen atom. The carbon atoms of the piperidinone ring and the methyl group will have smaller, varied charges.

A representative table of hypothetical NPA charges for selected atoms in this compound is shown below. These charges are fundamental to understanding the molecule's polarity and reactivity.

AtomHypothetical Natural Charge (e)
O (Carbonyl)-0.650
O (Sulfonyl)-0.780
N-0.420
S+1.550
C (Carbonyl)+0.580
C (Methyl)-0.210

Global Reactivity Descriptors

Global reactivity descriptors are theoretical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity. researchgate.net Chemical hardness (η) is a measure of resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, these descriptors would be calculated using the energies of its frontier molecular orbitals. A relatively large HOMO-LUMO energy gap would suggest high kinetic stability and low chemical reactivity. The calculated values help in comparing the reactivity of the molecule with other related compounds and in predicting its behavior in chemical reactions.

An example of calculated global reactivity descriptors for this compound is provided in the table below.

DescriptorFormulaHypothetical Value (eV)
HOMO Energy (EH)--7.5
LUMO Energy (EL)--1.2
Energy Gap (ΔE)EL - EH6.3
Chemical Hardness (η)(EL - EH) / 23.15
Chemical Potential (μ)(EH + EL) / 2-4.35
Electronegativity (χ)-(EH + EL) / 24.35
Electrophilicity Index (ω)μ2 / (2η)3.00

Conformational Landscape and Energetics

Potential Energy Surface Exploration

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the energy of a molecule as a function of its atomic coordinates. longdom.org Exploring the PES is crucial for identifying all possible stable conformations (local minima), transition states connecting them, and understanding the pathways of conformational changes. chemrxiv.orgnumberanalytics.com

For a flexible molecule like this compound, PES exploration involves systematically varying key dihedral angles. The primary torsions of interest are within the six-membered piperidinone ring and the rotation around the nitrogen-sulfur (N-S) bond. Computational methods can map the PES by performing a series of constrained geometry optimizations. This exploration reveals the energy barriers between different conformations and helps to understand the molecule's dynamic behavior. nih.gov The results of such a scan would identify the most energetically favorable arrangements of the molecule.

Analysis of Conformational Isomers and Their Relative Stability

The exploration of the potential energy surface leads to the identification of various conformational isomers. For the six-membered piperidinone ring, several conformations such as the chair, boat, and twist-boat are possible. pharmacy180.com Typically, for a saturated six-membered ring, the chair conformation is the most stable due to minimized angular and torsional strain.

In the case of this compound, the chair conformation of the piperidinone ring is expected to be the global minimum on the potential energy surface. Other conformers, like the twist-boat, would exist as higher-energy local minima. pharmacy180.com The relative stability of these isomers is determined by their calculated energies. The energy difference between the most stable chair form and other conformers indicates the energy penalty for adopting those shapes. mdpi.com Computational analysis provides the relative energies (ΔE), which can be used to estimate the population of each conformer at a given temperature using Boltzmann statistics.

A table summarizing the hypothetical relative stabilities of the main conformers of this compound is presented below.

ConformerDescriptionHypothetical Relative Energy (kcal/mol)
ChairMost stable, staggered arrangement0.00
Twist-BoatFlexible form, avoids flagpole interactions+5.5
BoatHigh energy due to flagpole and eclipsing interactions+7.0

Spectroscopic Parameter Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and NMR chemical shifts. These theoretical calculations are invaluable for interpreting experimental spectra and confirming the molecular structure. The process typically involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) to obtain vibrational frequencies. nih.gov

For this compound, theoretical calculations can predict the vibrational frequencies associated with its key functional groups. For instance, the characteristic stretching frequencies for the carbonyl group (C=O), the sulfonyl group (S=O), and the C-N bonds can be calculated. These predicted values are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for a more accurate comparison with experimental data. The agreement between the scaled theoretical frequencies and the experimental IR or Raman spectra serves to validate the calculated structure and provides a detailed assignment of the observed spectral bands.

The following table provides an example of a comparison between hypothetical calculated and typical experimental vibrational frequencies for this compound.

Vibrational ModeDescriptionHypothetical Calculated Frequency (cm-1)Typical Experimental Range (cm-1)
ν(C=O)Carbonyl stretch16951680 - 1700
νas(SO2)Asymmetric SO2 stretch13551340 - 1360
νs(SO2)Symmetric SO2 stretch11601150 - 1170
ν(C-N)Carbon-Nitrogen stretch12801260 - 1300

Theoretical IR Vibrational Frequency Calculations

Theoretical calculations of infrared (IR) spectra are instrumental in assigning vibrational modes and understanding the influence of functional groups on molecular vibrations. For this compound, calculations are typically performed using DFT methods, such as the B3LYP functional combined with a high-level basis set (e.g., 6-311++G(d,p)), after geometric optimization of the molecule's ground state.

The resulting calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. The key vibrational modes predicted for this compound are dominated by the carbonyl (C=O) group of the lactam, the sulfonyl (SO₂) group, and the various C-H bonds of the piperidinone ring and methyl group.

The electron-withdrawing nature of the methylsulfonyl group attached to the nitrogen atom is expected to have a significant impact on the electronic structure of the amide bond. This leads to a predictable shift in the characteristic Amide I band (primarily C=O stretching). In related N-sulfonyl β-lactams, this C=O stretching vibration is observed at a high frequency, typically between 1766 and 1788 cm⁻¹. nih.gov While the six-membered ring of piperidinone reduces ring strain compared to a β-lactam, the inductive effect of the sulfonyl group is still expected to increase the double-bond character of the carbonyl and shift its frequency higher than that of the parent 2-piperidinone.

Key predicted vibrational frequencies for the principal functional groups are summarized in the table below. These values are representative of what would be expected from DFT calculations on this molecule, based on data from analogous compounds.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Asymmetric SO₂ StretchR-SO₂-N~1350Strong
Symmetric SO₂ StretchR-SO₂-N~1165Strong
Amide I (C=O Stretch)N-C=O~1710Very Strong
Asymmetric CH₂ StretchRing CH₂~2940Medium
Symmetric CH₂ StretchRing CH₂~2870Medium
CH₃ StretchS-CH₃~2980Medium

Table 1: Representative theoretical vibrational frequencies for this compound calculated via DFT methods.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts has become a standard tool to aid in spectral assignment and confirm proposed structures. rsc.orgyoutube.com The most common method involves calculating the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory, following an accurate geometry optimization of the compound. imist.ma

For this compound, the presence of the strongly electron-withdrawing methylsulfonyl group is predicted to cause significant deshielding of the adjacent nuclei in the piperidinone ring. This effect is most pronounced on the atoms closest to the nitrogen and decreases with distance.

¹H NMR: The two protons on C6, being alpha to the sulfonylated nitrogen, are expected to be the most downfield-shifted of the ring's methylene (B1212753) protons. The protons on C3, adjacent to the carbonyl group, would also be deshielded, while the C4 and C5 protons would be the most upfield.

¹³C NMR: The same trend is expected for the carbon signals. The C6 carbon is predicted to experience the largest downfield shift compared to the parent lactam. The carbonyl carbon (C2) will also be significantly deshielded due to the combined influence of the adjacent oxygen and the electron-withdrawing effect of the N-sulfonyl group. The chemical shift of the methyl carbon in the methylsulfonyl group is also a characteristic feature.

The following table presents a comparison of experimental ¹³C NMR chemical shifts for the parent compound, 2-Piperidinone, with hypothetical predicted shifts for this compound, illustrating the expected influence of the methylsulfonyl group.

Carbon Atom2-Piperidinone (Experimental, ppm)This compound (Predicted, ppm)Predicted Shift (Δ ppm)
C2 (C=O)172.5~175~ +2.5
C331.5~32~ +0.5
C421.3~21~ -0.3
C523.0~22~ -1.0
C642.1~55~ +12.9
-SO₂-C H₃N/A~40N/A

Table 2: Comparison of experimental ¹³C NMR chemical shifts for 2-Piperidinone with theoretically predicted shifts for this compound, demonstrating the deshielding effect of the N-sulfonyl group.

Reaction Mechanism Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the simulation of entire reaction pathways. This provides a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Activation Barriers

A critical aspect of modeling a chemical reaction is the identification and characterization of its transition state (TS). The transition state represents the highest energy point along the minimum energy reaction path and is defined computationally as a first-order saddle point on the potential energy surface. Its geometry reveals the specific arrangement of atoms as bonds are broken and formed.

For a reaction involving this compound, such as nucleophilic attack at the carbonyl carbon, computational methods would be used to locate the TS structure. Analysis of this structure would reveal the extent of bond formation between the incoming nucleophile and the carbonyl carbon, as well as the degree of pyramidalization at the carbonyl center.

Once the transition state is located and confirmed (typically by a frequency calculation showing a single imaginary frequency), its energy can be calculated. The activation barrier, or activation energy (ΔG‡), is the difference in Gibbs free energy between the transition state and the reactants. This value is a key determinant of the reaction rate, with a lower barrier corresponding to a faster reaction. For N-sulfonyl lactams, the activation barrier for nucleophilic attack is influenced by the electronic stabilization provided by the sulfonyl group.

Reaction Pathway Simulation and Energetics

Beyond identifying the transition state, computational chemistry can simulate the entire reaction pathway. A common technique is the Intrinsic Reaction Coordinate (IRC) calculation. Starting from the transition state structure, the IRC method follows the path of steepest descent on the potential energy surface, moving downhill towards the reactants on one side and towards the products (or a subsequent intermediate) on the other. This calculation confirms that the identified transition state correctly connects the intended reactants and products.

Applications in Advanced Organic Synthesis As a Building Block

Role as a Key Intermediate in Multi-Step Chemical Syntheses

The strategic placement of the methylsulfonyl group on the nitrogen atom of the 2-piperidinone ring significantly influences its reactivity, positioning it as a valuable intermediate in multi-step synthetic sequences. The electron-withdrawing nature of the sulfonyl group can activate the lactam ring for various transformations. While extensive documentation on the specific use of 1-(Methylsulfonyl)-2-piperidinone as a key intermediate is not widespread, the principles of N-acyl and N-sulfonyl lactam chemistry suggest its utility.

Scaffold for the Construction of Complex Heterocyclic Systems

The this compound core serves as a foundational scaffold for the elaboration into more complex heterocyclic structures. The inherent functionalities of the molecule, the lactam and the N-sulfonyl group, provide handles for a variety of chemical manipulations.

The piperidinone ring can be substituted at various positions to generate a library of derivatives. wikipedia.org The presence of the N-methylsulfonyl group can influence the regioselectivity of these substitution reactions. For instance, the carbon atoms alpha to the carbonyl group and the nitrogen atom are potential sites for functionalization.

Methodologies for the synthesis of substituted piperidones often involve reactions such as alkylation, aldol (B89426) condensation, and Michael additions. nih.govsemanticscholar.org While specific examples utilizing this compound are not extensively reported, the general reactivity of piperidones suggests that this compound could undergo similar transformations. The N-sulfonyl group would likely modulate the acidity of the alpha-protons, thereby affecting the conditions required for these reactions. The synthesis of various substituted piperidones is a key strategy for developing new therapeutic agents. nih.gov

Table 1: Examples of Reactions for the Synthesis of Substituted Piperidones

Reaction TypeReagentsProduct Type
AlkylationAlkyl halide, Baseα-Alkyl piperidinone
Aldol CondensationAldehyde/Ketone, Acid/Baseα,β-Unsaturated piperidinone
Michael Additionα,β-Unsaturated compound, Baseγ-Substituted piperidinone

This table represents general reactions for piperidone substitution and is not specific to this compound.

The functional groups of this compound can be chemically modified to produce a range of analogues. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group to afford the corresponding N-methylsulfonylpiperidine. It can also react with organometallic reagents to yield tertiary alcohols.

Furthermore, the N-sulfonyl group itself can be a point of modification, although it is generally stable. In some cases, it can be cleaved under specific reductive conditions to yield the parent piperidinone. This protecting group strategy allows for reactions on other parts of the molecule that might not be compatible with a free secondary amine. The ability to introduce and remove the methylsulfonyl group adds to the synthetic utility of this building block. The synthesis of various analogues through functional group modification is a common approach in drug discovery. nih.gov

Development of Novel Synthetic Methodologies Utilizing the this compound Core

The unique electronic properties of this compound make it an interesting substrate for the development of new synthetic methods. For example, its use in transition-metal-catalyzed cross-coupling reactions could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds at the piperidinone ring. The development of novel synthetic methodologies is a continuous effort in organic chemistry to enable the efficient construction of complex molecules. nih.gov

Recent advances in photocatalysis have opened up new avenues for the synthesis of substituted 2-piperidinones, often through multi-component reactions. nih.gov While not specifically demonstrated with this compound, these modern synthetic strategies could potentially be adapted for its functionalization, providing access to a diverse range of structures.

Utilization in the Synthesis of N-Sulfonyl-Containing Heterocyclic Analogues

A key application of this compound is as a precursor for other N-sulfonyl-containing heterocyclic compounds. The N-sulfonyl moiety is a common feature in many pharmacologically active molecules. The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides is a known method for creating such analogues. nih.govnih.gov

While direct transformations of the 2-oxo group in this compound to other functionalities are not widely documented, related N-sulfonylated heterocycles have been used to build more complex systems. For instance, 1-(methylsulfonyl)piperidine-4-carbaldehyde (B1353783) has been used as a starting material for the synthesis of novel thiazolidinones with a 1-(methylsulfonyl)piperidine moiety. researchgate.net This highlights the utility of the N-methylsulfonylpiperidine scaffold in the construction of diverse heterocyclic systems. Similarly, N-sulfonylated piperazines have been synthesized, demonstrating the broader applicability of introducing the N-sulfonyl group into six-membered nitrogen heterocycles. mdpi.com

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(Methylsulfonyl)-2-piperidinone?

To maximize yield and purity, reaction conditions (temperature, pressure) must be tightly controlled. For example, using dimethyl sulfoxide (DMSO) as a solvent under reflux can improve sulfonation efficiency. Catalysts like sodium borohydride may enhance reduction steps, while column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase (pH 4.6 buffer) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the methylsulfonyl (-SO₂CH₃) and piperidinone moieties. Mass spectrometry (MS) provides molecular weight validation .

Q. How can researchers ensure compound stability during storage?

Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation products, which are detectable via HPLC .

Q. What biological assays are commonly used to evaluate its activity?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) are standard. For receptor-binding studies, competitive radioligand displacement assays using tritiated or fluorescent probes are effective .

Q. How is the compound purified after synthesis?

Sequential liquid-liquid extraction (chloroform/water) removes polar impurities. Final purification via flash chromatography (gradient elution with dichloromethane/methanol) isolates the product with >95% purity .

Advanced Research Questions

Q. How can this compound be radiolabeled for positron emission tomography (PET) imaging?

Incorporate fluorine-18 via nucleophilic substitution using [¹⁸F]fluoride in DMSO at 100°C. For iodine-125 labeling, introduce an iodopropenyl side chain via Suzuki coupling. Validate radiochemical purity using radio-HPLC and assess binding affinity in vitro (e.g., oxytocin receptor autoradiography) .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) against protein databases (PDB: e.g., 1EA1 for fungal targets) identifies binding poses. Molecular dynamics simulations (GROMACS) refine binding stability, focusing on hydrogen bonds between the sulfonyl group and catalytic residues .

Q. How can synthetic impurities be identified and mitigated?

Impurities like des-methyl intermediates or oxidation byproducts are detectable via LC-MS. Adjust reaction stoichiometry (e.g., excess methylsulfonyl chloride) and employ scavengers (triethylamine) to quench unreacted reagents. Orthogonal purification (size-exclusion chromatography) further reduces impurities .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate assays using isogenic cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects. Conduct meta-analyses of published IC₅₀ values, accounting for variations in assay conditions (pH, temperature). Confirm target engagement via CRISPR knockouts .

Q. How to design structure-activity relationship (SAR) studies for methylsulfonyl-piperidinone derivatives?

Synthesize analogs with substituents at the piperidinone nitrogen (e.g., alkyl, aryl) or sulfonyl group (e.g., ethylsulfonyl). Test in vitro activity against a panel of targets (e.g., GPCRs, ion channels) and correlate with LogP values to assess lipophilicity-activity trends .

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